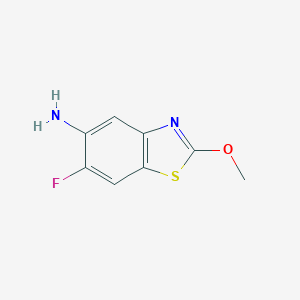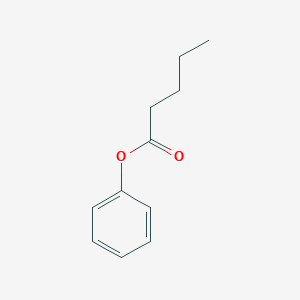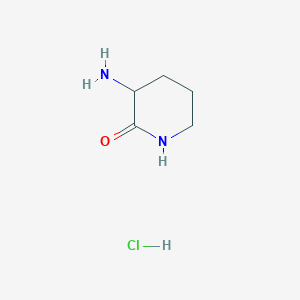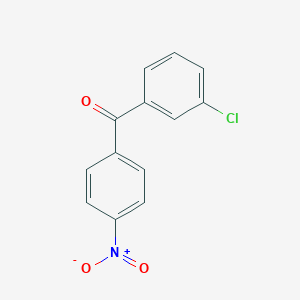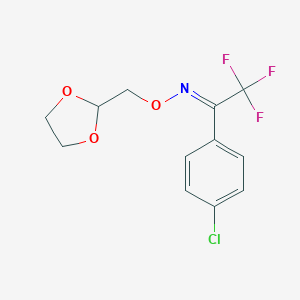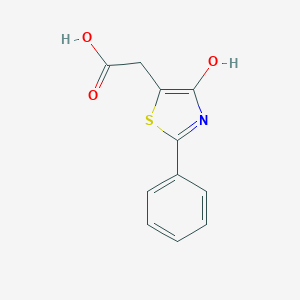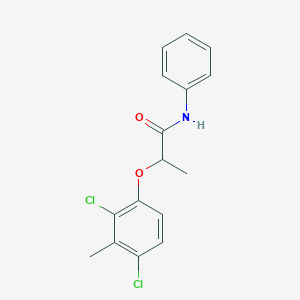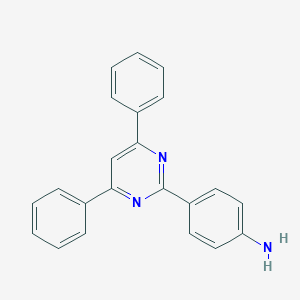
4-(4,6-Diphenyl-2-pyrimidinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,6-Diphenyl-2-pyrimidinyl)aniline, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is mainly used in the field of biochemistry and biotechnology. In
Scientific Research Applications
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary applications of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is in the field of biochemistry, where it is used as a fluorescent probe to study protein-ligand interactions. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and emit fluorescence, which can be measured to determine the binding affinity of the protein to the ligand.
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been used in the field of biotechnology, where it is used as a marker to detect the presence of DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to DNA and emit fluorescence, which can be used to detect the presence of DNA in a sample.
Mechanism Of Action
The mechanism of action of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is not fully understood, but it is believed to involve the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline can bind to proteins and DNA through hydrogen bonding and π-π interactions, which can result in changes in the conformation and activity of the biomolecules.
Biochemical And Physiological Effects
4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been shown to have various biochemical and physiological effects, including the inhibition of protein aggregation and the induction of apoptosis in cancer cells. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in lab experiments is its high yield and purity. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is also relatively easy to synthesize and can be obtained from commercial sources. However, one of the limitations of using 4-(4,6-Diphenyl-2-pyrimidinyl)aniline is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research. One area of interest is the development of new fluorescent probes based on 4-(4,6-Diphenyl-2-pyrimidinyl)aniline that can be used to study protein-ligand interactions and other biomolecular interactions. Another area of interest is the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, or 4-(4,6-Diphenyl-2-pyrimidinyl)aniline, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has been extensively studied for its potential applications in biochemistry and biotechnology, and its mechanism of action involves the binding of the compound to proteins and DNA. 4-(4,6-Diphenyl-2-pyrimidinyl)aniline has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline in scientific research, including the development of new fluorescent probes and the use of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline involves the reaction of 4,6-diaminopyrimidine with aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetic acid and is carried out under controlled conditions of temperature and pressure. The yield of 4-(4,6-Diphenyl-2-pyrimidinyl)aniline obtained from this reaction is typically high, and the purity of the compound can be improved through recrystallization.
properties
CAS RN |
130090-18-5 |
|---|---|
Product Name |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Molecular Formula |
C22H17N3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-(4,6-diphenylpyrimidin-2-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-18(12-14-19)22-24-20(16-7-3-1-4-8-16)15-21(25-22)17-9-5-2-6-10-17/h1-15H,23H2 |
InChI Key |
MBNJYUMUJTXOGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
synonyms |
4-(4,6-Diphenyl-2-pyrimidinyl)aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



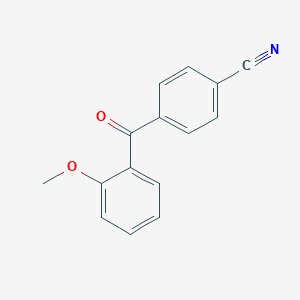
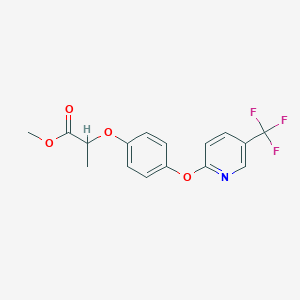
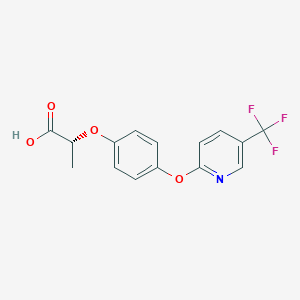
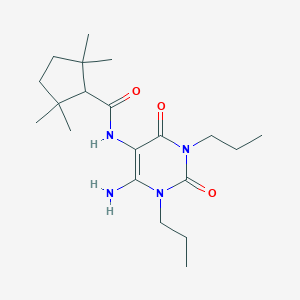
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
